2-(2-Aminoethoxy)phenol
Description
Properties
IUPAC Name |
2-(2-aminoethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHORNMWQFLFAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611606 | |
| Record name | 2-(2-Aminoethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40340-32-7 | |
| Record name | 2-(2-Aminoethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Williamson Ether Synthesis with Protected Amines
The Williamson ether synthesis remains a cornerstone for constructing aryl ether linkages. For 2-(2-aminoethoxy)phenol, this method involves protecting the amine group in ethanolamine to prevent undesired nucleophilic side reactions. Phthalimide protection is commonly employed due to its stability under basic conditions.
Typical Procedure :
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Protection : Ethanolamine is reacted with phthalic anhydride in refluxing toluene to yield N-(2-hydroxyethyl)phthalimide.
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Activation : The hydroxyl group is converted to a mesylate using methanesulfonyl chloride in dichloromethane.
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Etherification : Phenol, deprotonated with potassium carbonate in methanol, reacts with the mesylate intermediate at room temperature for 12–24 hours.
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Deprotection : Hydrazine hydrate cleaves the phthalimide group, releasing the free amine.
This method achieves moderate yields (65–75%) but requires multiple purification steps, including column chromatography to isolate intermediates.
Nitro Group Reduction Approach
Inspired by patent literature on trifluoroethoxy phenol derivatives, this route leverages nitro-to-amine reduction post-etherification.
Key Steps :
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Etherification : Phenol reacts with 2-nitroethyl bromide under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in aqueous sodium hydroxide at 60°C.
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Reduction : The nitro intermediate undergoes catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) in ethanol, affording the amine in 80–85% yield.
This method excels in scalability and yield but requires specialized equipment for hydrogenation. Side products, such as partially reduced hydroxylamines, are minimized by optimizing catalyst loading and reaction time.
Direct Alkylation Using Protected Chloroethylamine
Direct alkylation avoids multi-step protection-deprotection sequences by employing Boc-protected 2-chloroethylamine .
Procedure :
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Alkylation : Phenoxide ions, generated in situ using sodium hydride in DMF, displace chloride from Boc-protected 2-chloroethylamine at 80°C.
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Deprotection : Trifluoroacetic acid cleaves the Boc group, yielding the target compound in 70% overall yield.
While efficient, this method demands anhydrous conditions and exhibits sensitivity to steric hindrance in substituted phenols.
Mitsunobu Reaction Strategy
The Mitsunobu reaction enables ether formation under mild conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
Optimized Protocol :
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Coupling : Phenol and N-Boc-ethanolamine are reacted in THF with DEAD and triphenylphosphine at 0°C to room temperature.
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Deprotection : Acidic hydrolysis with HCl in dioxane removes the Boc group.
This method offers excellent regioselectivity (90% yield) but incurs high reagent costs, limiting industrial adoption.
Comparative Analysis of Methods
The table below summarizes critical parameters for each synthesis route:
| Method | Conditions | Catalyst/Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Williamson Synthesis | K₂CO₃, MeOH, rt | Phthalimide, hydrazine | 65–75% | Lab-friendly, no special equipment | Multi-step, moderate yield |
| Nitro Reduction | NaOH, TBAB, Pd/C, H₂ | Tetrabutylammonium bromide | 80–85% | High yield, scalable | Requires hydrogenation setup |
| Direct Alkylation | NaH, DMF, 80°C | Boc-protected amine | 70% | Streamlined steps | Sensitive to moisture |
| Mitsunobu Reaction | DEAD, PPh₃, THF | N-Boc-ethanolamine | 90% | High selectivity | Costly reagents |
Experimental Procedures and Optimization
Etherification Catalysis
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in nitro reduction routes by facilitating interfacial interactions between aqueous and organic phases. Optimal molar ratios for phenol:2-nitroethyl bromide:TBAB are 1:1.2:0.1, achieving 88% conversion in 6 hours at 60°C.
Hydrogenation Parameters
Catalytic hydrogenation of the nitro intermediate proceeds optimally at 50 psi H₂ and 25°C using 5 wt% Pd/C. Prolonged reaction times (>12 hours) risk over-reduction to hydroxylamines, necessitating careful monitoring via TLC.
Solvent and Base Selection
Methanol and ethanol are preferred for Williamson synthesis due to their polarity and ability to dissolve carbonate bases. Substituting K₂CO₃ with Cs₂CO₃ increases yields by 10% but raises costs.
Analytical Characterization
Successful synthesis is confirmed through:
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¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), ethoxy methylene (δ 3.7–4.1 ppm), and amine protons (δ 1.5–2.0 ppm).
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IR Spectroscopy : Stretching vibrations for O–H (3300 cm⁻¹), C–O–C (1250 cm⁻¹), and N–H (3400 cm⁻¹).
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Mass Spectrometry : Molecular ion peak at m/z 153 [M+H]⁺.
Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminoethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and hydroquinones.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated, nitrated, and sulfonated phenols.
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Research indicates that 2-(2-Aminoethoxy)phenol exhibits significant antimicrobial properties. A study investigated its efficacy against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound was tested using the disc diffusion method, showing varying inhibition zones depending on concentration:
| Concentration (mg/mL) | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| 3.1 | 8 | S. aureus |
| 6.2 | 9 | E. faecalis |
| 12.5 | 9 | P. aeruginosa |
The minimum inhibitory concentration (MIC) values were determined to assess the effectiveness of the compound against these strains, indicating its potential as an antimicrobial agent in pharmaceutical formulations .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. The MTT assay was conducted on human hepatocellular liver cancer (HEPG-2) cell lines, revealing cytotoxic effects at specific concentrations. This suggests a promising role for the compound in cancer therapeutics .
Chemical Synthesis and Material Science Applications
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in creating more complex molecules for drug development. Its ability to form stable intermediates makes it valuable for synthesizing pharmacologically active compounds .
PROTAC Technology
The compound is also utilized in proteolysis-targeting chimeras (PROTACs), which are innovative tools in targeted protein degradation. By incorporating this compound into PROTAC frameworks, researchers can enhance the specificity and efficacy of these therapeutic agents . This application highlights its significance in modern drug discovery processes.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Study on Antimicrobial Efficacy : A comprehensive study assessed various derivatives of amino phenols, including this compound, demonstrating notable antimicrobial activity against multiple bacterial strains .
- Molecular Docking Studies : Molecular docking studies have been performed to understand the interaction of this compound with biological targets like EGFR tyrosine kinase receptors, suggesting its potential role in cancer treatment .
- Synthesis of Estrogenic Agents : Another research project focused on synthesizing estrogenic compounds using derivatives of this compound, indicating its relevance in hormone-related therapies .
Mechanism of Action
The mechanism of action of 2-(2-Aminoethoxy)phenol involves its interaction with various molecular targets. The phenolic group can participate in redox reactions, acting as an antioxidant by scavenging free radicals. The amino group can form hydrogen bonds and interact with enzymes, influencing their activity. These interactions can modulate cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs
a) 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol (Compound I)
- Structure: Similar aromatic backbone but incorporates a dichlorophenyl group and ethanol side chain.
- Applications : Investigated as a precursor for anti-inflammatory and analgesic drugs .
b) 2-(2-Aminoethoxy)ethanol
- Structure: Lacks the phenol ring, featuring an ethoxyamine chain (-OCH₂CH₂NH₂) terminated with a hydroxyl group.
- Key Differences : Higher solubility in polar solvents but reduced aromatic stability. Reacts violently with strong acids and metals, posing handling challenges .
- Applications : Gas scrubbing (acid removal) and surfactant synthesis .
c) 2-Aminophenol
- Structure : Simpler analog with -NH₂ and -OH groups directly attached to the benzene ring.
- Key Differences: Lacks the ethoxy spacer, leading to stronger intramolecular hydrogen bonding and altered acidity (pKa ~4.7 vs. ~9.5 for 2-(2-Aminoethoxy)phenol) .
- Applications : Dye synthesis and corrosion inhibition .
Functional Group Analogs
a) 2-[2-(2,3-Dimethylphenoxy)ethoxy]ethylaminoethanol
- Structure: Features a dimethylphenoxy group and extended ethoxy chain.
- Key Differences : Increased steric hindrance from methyl groups reduces reactivity but enhances selectivity in receptor binding .
- Applications : Studied in cardiovascular drug development (e.g., carvedilol analogs) .
b) 2-(2,2,2-Trifluoroethoxy)phenol
Pharmacological Analogs
a) Triazine Derivatives (e.g., Compound 21)
- Structure: Incorporates this compound as a substituent on a triazine core.
- Key Differences : The triazine ring enables cross-linking with DNA or proteins, enhancing anticancer activity .
- Applications : Targeted therapy for cancers and inflammatory diseases .
b) 2-(2-Methoxyphenoxy)ethylamine
Comparative Data Table
Research Findings and Trends
- Reactivity: this compound’s amine group facilitates Schiff base formation, useful in polymer cross-linking , while its phenol group participates in electrophilic substitutions.
- Toxicity: Unlike 2-(2-Aminoethoxy)ethanol, which is corrosive and reactive , this compound exhibits milder hazards, likely due to aromatic stabilization.
- Drug Design: Fluorinated analogs (e.g., 2-(2,2,2-Trifluoroethoxy)phenol) show enhanced metabolic stability, aligning with trends in medicinal chemistry to incorporate fluorine .
Biological Activity
2-(2-Aminoethoxy)phenol, also known as 2-(2-aminoethyl)phenol, is an organic compound with the molecular formula C₈H₁₁NO₂. This compound has garnered attention for its diverse biological activities, particularly its potential as an antioxidant and its applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a phenolic hydroxyl group and an aminoethoxy side chain, which contribute to its unique chemical properties. It appears as a white solid with moderate solubility in alcohols and water. The presence of the phenolic group is critical for its biological activities, particularly its antioxidant properties .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. The phenolic hydroxyl group can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells. This activity is crucial in mitigating diseases associated with oxidative stress, such as cancer and cardiovascular diseases .
Comparative Antioxidant Activity
A comparative analysis of various phenolic compounds reveals that this compound shows promising antioxidant activity when evaluated alongside other similar compounds:
| Compound Name | Molecular Formula | Antioxidant Activity | Unique Features |
|---|---|---|---|
| This compound | C₈H₁₁NO₂ | Moderate | Contains both amino and ethoxy groups |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | High | Lacks amino group |
| Gallic acid | C₇H₆O₅ | Very High | Stronger antioxidant due to multiple hydroxyl groups |
Cytotoxic Effects and Anticancer Potential
Recent studies have investigated the cytotoxic effects of compounds related to this compound on cancer cell lines. For instance, derivatives containing the aminoethoxy side chain have shown significant inhibitory effects against breast cancer cell lines (MCF-7). In one study, derivatives exhibited up to 81% inhibition compared to tamoxifen, indicating a strong potential for developing new anticancer agents .
Case Study: Breast Cancer Research
A study synthesized a series of diaryl benzo[d]imidazo[2,1-b]thiazole compounds containing the aminoethoxy side chain. These compounds were tested for their cytotoxicity on MCF-7 cells using the MTT assay. The results demonstrated that several derivatives had substantial inhibitory effects on cell proliferation, suggesting that modifications to the aminoethoxy structure could enhance anticancer activity .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may interact with various biological targets:
- Enzyme Interaction : Studies suggest that this compound may influence the activity of sodium-potassium ATPase and calcium ATPase isoforms, which are vital for cellular functions .
- Free Radical Scavenging : The compound's ability to scavenge free radicals contributes to its antioxidant capacity, potentially reducing cellular damage and inflammation.
Applications in Pharmaceutical Development
The structural similarity of this compound to other aminophenols positions it as a candidate for pharmaceutical development. Its unique properties may be harnessed in designing drugs targeting specific diseases, particularly those related to oxidative stress and cancer .
Q & A
Q. What are the primary synthetic methodologies for 2-(2-Aminoethoxy)phenol?
The synthesis of this compound typically involves reductive amination or nucleophilic substitution reactions. For example, intermediates with aminoethoxy groups can be synthesized using LiAlH4 to reduce amides to amines, followed by purification via silica gel column chromatography . Key steps include controlling reaction conditions (e.g., anhydrous environments) to avoid side reactions.
Q. What analytical techniques are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while Electrospray Ionization Mass Spectrometry (ESIMS) and High-Resolution ESIMS (HREIMS) confirm molecular weight and purity. For example, ESIMS data showing [M+H]<sup>+</sup> peaks and HREIMS matching calculated values (e.g., ±0.5 ppm) are essential .
Q. What are the key functional groups influencing the compound’s reactivity?
The amino (-NH2) and ethoxy (-OCH2CH2NH2) groups dominate reactivity. The amino group participates in hydrogen bonding and nucleophilic reactions, while the ethoxy linker enhances solubility and modulates electronic effects in aromatic systems. Comparative studies with analogs (e.g., methoxy vs. hydroxymethyl substituents) highlight these interactions .
Q. In which biological systems is this compound commonly studied?
It is used to investigate enzyme-substrate interactions, particularly in aromatic amine metabolism, and as a precursor for bioactive molecules. Its structural analogs are employed in studying cytochrome P450 enzymes and metabolic pathways .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data during characterization?
Discrepancies between experimental and theoretical NMR shifts can arise from solvent effects, tautomerism, or impurities. Cross-validate using computational tools (e.g., density functional theory (DFT) for predicted shifts) and complementary techniques like 2D NMR (COSY, HSQC). For example, dual NMR/ESIMS validation was critical in confirming E/Z isomer ratios in related compounds .
Q. What strategies mitigate reactivity challenges with metals or reducing agents during synthesis?
The compound’s amino and alcohol groups react violently with strong acids (e.g., HCl) and metals (e.g., Cu, Zn). Use non-metallic labware (glass or PTFE) and avoid reducing agents like LiAlH4 unless rigorously controlled. Store in inert, anhydrous environments with desiccants to prevent hygroscopic degradation .
Q. How can solubility limitations in aqueous media be addressed for in vitro studies?
Co-solvent systems (e.g., DMSO-water mixtures) or PEG-based solubilizers (e.g., tert-butyl carbamate-PEG derivatives) enhance solubility. Ethoxy-rich analogs (e.g., PEG6835 derivatives) demonstrate improved aqueous compatibility while retaining reactivity .
Q. What methods validate the compound’s stability under varying pH and temperature conditions?
Stability studies using High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm can track degradation. Accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) combined with mass spectrometry identify hydrolysis or oxidation byproducts .
Q. How do structural modifications (e.g., fluorination) alter biological activity?
Introducing electron-withdrawing groups (e.g., trifluoroethoxy) increases metabolic stability. SAR studies on analogs (e.g., 2-(2,2,2-Trifluoroethoxy)phenol) show enhanced binding affinity to target enzymes, validated via IC50 assays and X-ray crystallography .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
